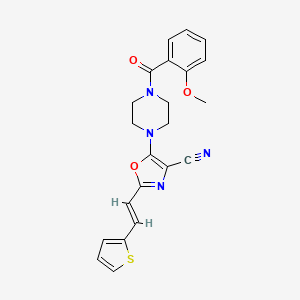

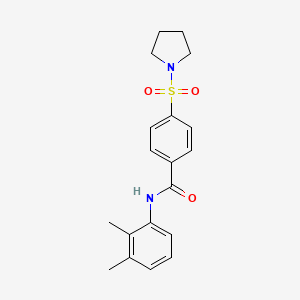

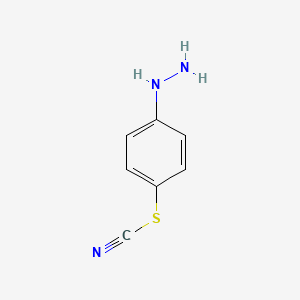

(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Research on piperazine derivatives, including those with methoxybenzoyl groups and oxazole rings, often focuses on their potential biological activities and applications in medicinal chemistry. These compounds are synthesized and analyzed for their structural and functional characteristics, aiming at understanding their interaction mechanisms at the molecular level for potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For instance, novel piperazine derivatives with methoxyphenyl and oxadiazolyl groups have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or through condensation reactions between different chemical entities, illustrating the complexity and versatility of synthetic approaches in this chemical space (Bektaş et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often conducted using X-ray crystallography, NMR, and computational methods. These analyses reveal the conformations, bond lengths, and angles critical to understanding the compound's potential interactions with biological targets. For example, crystal structure studies and DFT calculations have been performed on piperazine derivatives to understand their reactive sites and structural stability (Kumara et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel compounds involving piperazine and their antimicrobial activities have been extensively studied. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives, including those with piperazine components, and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against tested microorganisms (Bektaş et al., 2007). This suggests that derivatives of the compound may also possess antimicrobial properties, warranting further research in this area.

Molecular Docking Studies

Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. The study highlighted the anti-cancer properties and potential mechanisms of action of these compounds, showing promising binding affinities and activities against cancer cells (Karayel, 2021). This indicates that structurally related compounds, such as the one , could be explored for their potential anti-cancer applications through similar molecular docking approaches.

Chemical Transformations and Biological Activity

The chemical reactivity of certain chromone derivatives under nucleophilic conditions has been studied, leading to the formation of diverse heterocyclic systems with potential biological activities. Ibrahim and El-Gohary (2016) explored the reactivity of 6-methylchromone-3-carbonitrile with various nucleophilic reagents, yielding compounds with unexpected structures and potential for further biological evaluation (Ibrahim & El-Gohary, 2016). This underscores the potential for discovering novel biological activities through the exploration of chemical transformations of related compounds.

Antibacterial Activity of Triazole Derivatives

The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives for their antimicrobial activities revealed that many compounds exhibit moderate to good activities against various bacterial and fungal strains. Jadhav et al. (2017) synthesized compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing the potential for these derivatives as antimicrobial agents (Jadhav et al., 2017). This suggests that exploring the antimicrobial potential of related compounds, such as "(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile", could be fruitful.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are known to be activated or blocked by various ligands . The compound, being structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists, shows affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The α1-ARs are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied in silico and in vitro . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on the α1-ARs can potentially influence numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

properties

IUPAC Name |

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-28-19-7-3-2-6-17(19)21(27)25-10-12-26(13-11-25)22-18(15-23)24-20(29-22)9-8-16-5-4-14-30-16/h2-9,14H,10-13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLBRXTTAGZIN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)

![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)